
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone typically involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2). This reaction yields 2,4-substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone can be compared with other similar compounds, such as:
1-phenyl-1,2,3,4-tetrahydro-isoquinoline: Another quinoline derivative with similar biological activities.
2,4-substituted tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other quinoline derivatives.
Propiedades
Número CAS |
89409-15-4 |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
phenyl-(1-phenyl-6,7-dihydro-5H-quinolin-8-yl)methanone |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18)20-15-7-11-17-12-8-16-23(21(17)20)19-13-5-2-6-14-19/h1-6,8-10,12-14,16H,7,11,15H2 |
Clave InChI |
PVMZYCOMDREPHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CN(C2=C(C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
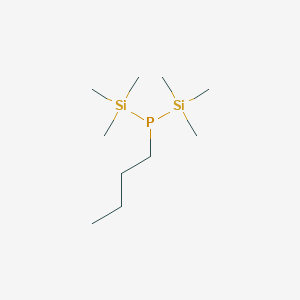
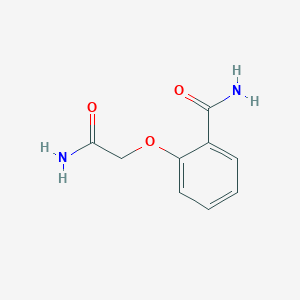
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
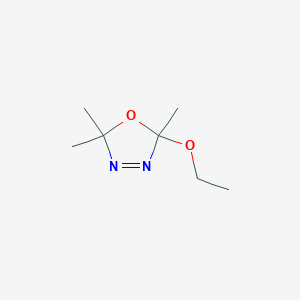
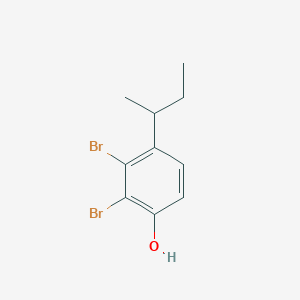
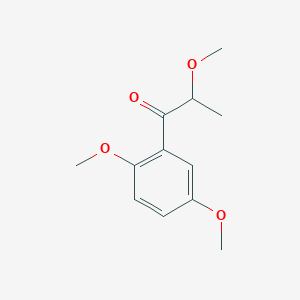
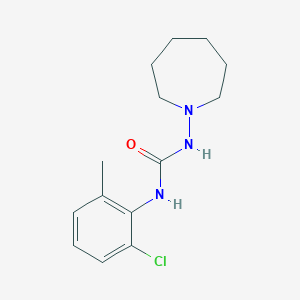
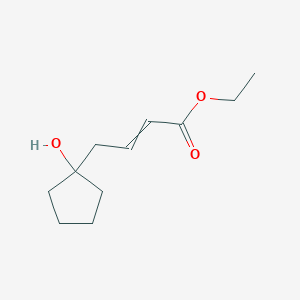

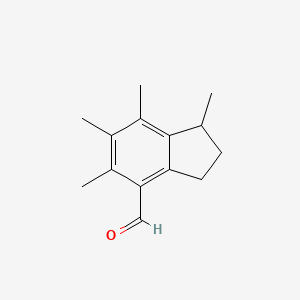
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
